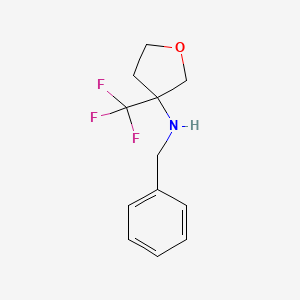
3-ブロモ-4-フルオロ-1H-インドール
概要
説明
3-bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-bromo-4-fluoro-1H-indole are not detailed in the sources I found, indole derivatives are known to possess various biological activities, which suggests they may participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
3-bromo-4-fluoro-1H-indole is a compound with a molecular weight of 214.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.科学的研究の応用
抗ウイルス用途
3-ブロモ-4-フルオロ-1H-インドール誘導体は、その抗ウイルス特性について研究されてきました。 例えば、特定のインドール誘導体は、インフルエンザA型および他のウイルスに対する阻害活性を示しています 。インドール化合物の構造修飾により、高い選択性と効力を有する新規抗ウイルス剤を開発することができます。
抗炎症および鎮痛用途
インドール誘導体には、ブロモフルオロ置換基を含むものも含まれ、その抗炎症および鎮痛作用について評価されています。 これらの化合物は、炎症および疼痛に関連する状態を治療するための治療戦略の一部となり得ます 。
抗がん用途
インドール核は、抗がん活性を有する多くの天然および合成化合物に見られる共通の特徴です。 3-ブロモ-4-フルオロ-1H-インドールは、新規抗がん剤の設計における前駆体または活性部分として機能し、既存の薬剤に比べて潜在的な利点を提供する可能性があります 。
抗酸化活性
インドール誘導体は、その抗酸化特性で知られています。 臭素やフッ素などのハロゲン原子の存在は、これらの特性を高める可能性があり、酸化ストレスや関連疾患に焦点を当てた研究において価値のあるものとなります 。
抗菌活性
インドール誘導体の抗菌活性は、十分に実証されています。 3-ブロモ-4-フルオロ-1H-インドールは、さまざまな微生物病原体を標的とした化合物の合成に利用でき、抗生物質耐性との闘いに貢献する可能性があります 。
複素環骨格の合成
インドールは、環状付加反応を通じて、さまざまな複素環骨格の合成における汎用性の高いビルディングブロックとして役立ちます。 ブロモ基とフルオロ基の付加は、これらの反応の反応性と結果に影響を与え、潜在的な生物学的関連性を有する新規複素環構造の生成につながります 。
Safety and Hazards
When handling 3-bromo-4-fluoro-1H-indole, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Indole derivatives, including 3-bromo-4-fluoro-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on further exploring the biological activities of 3-bromo-4-fluoro-1H-indole and its potential applications in medicine and other fields.
作用機序
Target of Action
3-Bromo-4-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their roles can vary widely depending on the specific receptor .
Mode of Action
The interaction of 3-Bromo-4-fluoro-1H-indole with its targets often results in significant changes in the function of the target. For instance, some indole derivatives have been found to inhibit the function of certain enzymes, thereby altering the biochemical processes that these enzymes are involved in .
Biochemical Pathways
3-Bromo-4-fluoro-1H-indole can affect a variety of biochemical pathways due to its ability to interact with multiple targets. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-4-fluoro-1H-indole may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromo-4-fluoro-1H-indole’s action can vary widely depending on the specific targets and pathways it affects. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-fluoro-1H-indole can be influenced by various environmental factors. For instance, certain conditions such as temperature and pH can affect the compound’s stability and activity . Additionally, the presence of other compounds in the environment can also influence the action of 3-Bromo-4-fluoro-1H-indole, potentially leading to synergistic or antagonistic effects.
生化学分析
Biochemical Properties
3-bromo-4-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-bromo-4-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions highlight the potential of 3-bromo-4-fluoro-1H-indole in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 3-bromo-4-fluoro-1H-indole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . In cancer cells, 3-bromo-4-fluoro-1H-indole may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-bromo-4-fluoro-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 3-bromo-4-fluoro-1H-indole may inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the potential of 3-bromo-4-fluoro-1H-indole as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-4-fluoro-1H-indole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-bromo-4-fluoro-1H-indole may result in adaptive responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and degradation of 3-bromo-4-fluoro-1H-indole in experimental settings.
Dosage Effects in Animal Models
The effects of 3-bromo-4-fluoro-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, 3-bromo-4-fluoro-1H-indole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-bromo-4-fluoro-1H-indole is involved in several metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, 3-bromo-4-fluoro-1H-indole may interact with other metabolic enzymes, affecting the levels of key metabolites and cofactors . Understanding the metabolic pathways of 3-bromo-4-fluoro-1H-indole is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-bromo-4-fluoro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 3-bromo-4-fluoro-1H-indole can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular and tissue-specific effects of 3-bromo-4-fluoro-1H-indole.
Subcellular Localization
The subcellular localization of 3-bromo-4-fluoro-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-bromo-4-fluoro-1H-indole within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3-bromo-4-fluoro-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPQIRIYGLRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


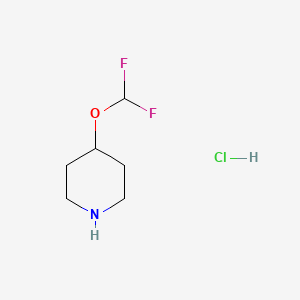
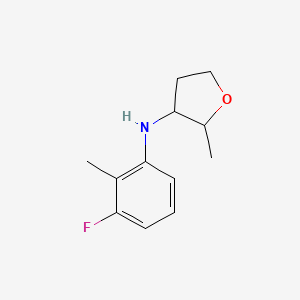
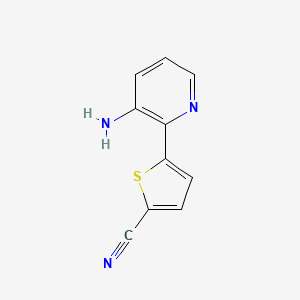
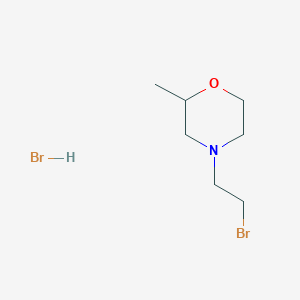
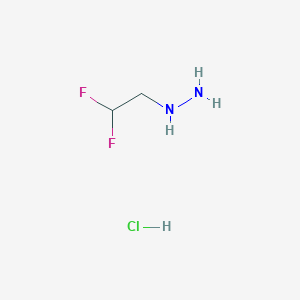
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)
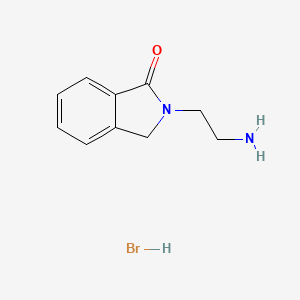
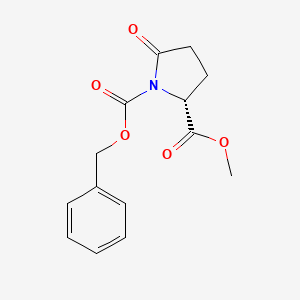
![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
